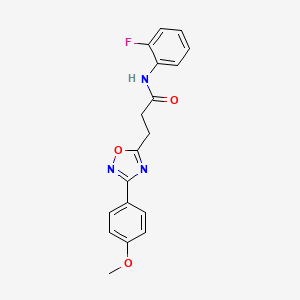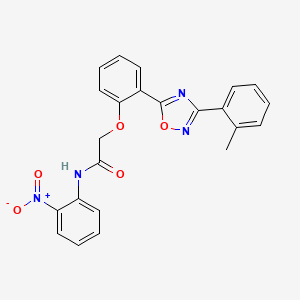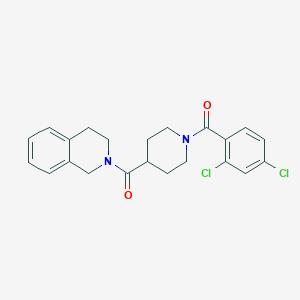
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as THFA and has been studied for its potential therapeutic applications in various diseases.
作用机制
THFA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. It has been shown to inhibit the activity of histone deacetylases, which are involved in cancer progression. THFA also inhibits the activity of the HIV integrase enzyme, which is essential for viral replication. Additionally, THFA has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
THFA has been shown to exert its effects through various biochemical and physiological mechanisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. THFA also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, THFA has been shown to inhibit viral replication by inhibiting the activity of the HIV integrase enzyme.
实验室实验的优点和局限性
THFA has several advantages for use in lab experiments. It is easily synthesized and has good solubility in aqueous solutions. THFA also exhibits good stability under various conditions. However, THFA has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for research on THFA. One area of research is the optimization of its pharmacokinetic properties to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of THFA in various diseases. THFA may also have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of THFA analogs with improved efficacy and safety profiles is an area of active research.
Conclusion:
In conclusion, THFA is a chemical compound with significant potential for therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. THFA exerts its effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. While THFA has several advantages for use in lab experiments, it also has some limitations. Future research on THFA should focus on optimizing its pharmacokinetic properties, elucidating its mechanisms of action, and developing analogs with improved efficacy and safety profiles.
合成方法
THFA can be synthesized through a multistep process involving the reaction of tetrahydrofuran with 4-(N-(o-tolyl)sulfamoyl)phenol. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity THFA with good yields.
科学研究应用
THFA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. THFA has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and inflammatory diseases.
属性
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-2-3-7-19(15)22-28(24,25)18-10-8-16(9-11-18)27-14-20(23)21-13-17-6-4-12-26-17/h2-3,5,7-11,17,22H,4,6,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYEBNEWHBIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)


